An In-depth Technical Guide to Boc-L-2-(5-BromoThienyl)-alanine
An In-depth Technical Guide to Boc-L-2-(5-BromoThienyl)-alanine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the non-canonical amino acid, Boc-L-2-(5-BromoThienyl)-alanine (CAS No. 190319-95-0). It provides in-depth scientific insights, field-proven methodologies, and a robust framework for its application in advanced chemical synthesis.
Introduction: The Strategic Value of a Unique Building Block
Boc-L-2-(5-BromoThienyl)-alanine is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and medicinal chemistry.[1] Its structure, featuring a thiophene ring, a bromine substituent, and the versatile tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of functionalities for the design of novel peptides and peptidomimetics.[1]
The incorporation of this unnatural amino acid into a peptide sequence can significantly modulate its conformational properties, stability, and biological activity.[2] The bromothienyl moiety, in particular, can introduce new binding interactions with biological targets and enhance the pharmacological profile of the resulting molecule.[1] This guide will delve into the synthesis, purification, characterization, and strategic applications of this valuable compound.
Physicochemical & Structural Data
A thorough understanding of the physicochemical properties of Boc-L-2-(5-BromoThienyl)-alanine is fundamental to its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 190319-95-0 | |
| Molecular Formula | C12H16BrNO4S | |
| Molecular Weight | 350.23 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 65-71 °C | |
| Optical Rotation | [a]D25 = +18 ± 2º (c=1 in MeOH) | |
| Purity | ≥ 99% (HPLC, Chiral purity) | |
| Storage Conditions | 0-8°C |
Synthesis and Purification: A Validated Workflow
Proposed Synthesis Pathway
The synthesis initiates with the commercially available L-2-(5-Bromothienyl)alanine. The key step is the protection of the alpha-amino group with the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: Proposed synthesis of Boc-L-2-(5-BromoThienyl)-alanine.
Step-by-Step Synthesis Protocol
This protocol is adapted from a general and widely accepted method for the Boc protection of amino acids.[3]
-
Dissolution: Dissolve L-2-(5-Bromothienyl)alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0°C in an ice bath and adjust the pH to 10-11 with a 1N NaOH solution.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture while maintaining the pH at 10-11 by the dropwise addition of 1N NaOH.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.
-
Extract the product with ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the crude product is essential to achieve the high purity required for peptide synthesis. A standard reversed-phase HPLC protocol is highly effective.
Caption: General workflow for HPLC purification.[4]
HPLC Parameters:
-
Column: C18 reversed-phase, preparative scale (e.g., 21.2 x 250 mm, 10 µm particle size).[4]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]
-
Flow Rate: Dependent on column dimensions, typically 15-25 mL/min for preparative scale.[4]
-
Detection: UV at 210-220 nm.[4]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B, optimized based on analytical scale injections.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized Boc-L-2-(5-BromoThienyl)-alanine.
Spectroscopic Analysis
While specific spectra for this compound are not widely published, the following are the expected key signals based on its structure:
-
¹H NMR:
-
Singlet around 1.4 ppm corresponding to the 9 protons of the Boc group.
-
Multiplets in the aromatic region (around 7.0 ppm) for the thienyl protons.
-
Multiplets for the alpha- and beta-protons of the alanine backbone.
-
-
¹³C NMR:
-
Signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively).
-
Carbonyl signals for the Boc group and the carboxylic acid.
-
Signals in the aromatic region for the thienyl carbons.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺ peak at m/z 350.0/352.0 (due to bromine isotopes).
-
Expected [M+Na]⁺ peak at m/z 372.0/374.0.
-
Chiral Purity Analysis
Chiral purity is critical for applications in peptide synthesis. This is typically assessed by chiral HPLC.
-
Column: A chiral stationary phase (CSP) designed for amino acid derivatives.
-
Mobile Phase: A non-polar mobile phase such as a mixture of hexane and isopropanol, often with a small amount of an acidic or basic modifier.
Applications in Research and Drug Development
The unique structural features of Boc-L-2-(5-BromoThienyl)-alanine make it a valuable tool in several areas of research and development.
Peptide Synthesis
As a Boc-protected amino acid, this compound is primarily used in solid-phase peptide synthesis (SPPS).[1] The Boc group provides stable protection of the N-terminus, which can be removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for the coupling of the next amino acid in the sequence.[5]
Caption: Boc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Drug Discovery and Medicinal Chemistry
The incorporation of Boc-L-2-(5-BromoThienyl)-alanine into peptides can confer several advantageous properties:
-
Enhanced Biological Activity: The thiophene ring can participate in π-stacking interactions with aromatic residues in target proteins, potentially increasing binding affinity.
-
Improved Pharmacokinetics: The non-natural side chain can increase resistance to enzymatic degradation, prolonging the in vivo half-life of the peptide.
-
Structural Scaffolding: The rigid thiophene ring can be used to constrain the peptide backbone, favoring a specific bioactive conformation.
-
Chemical Handle: The bromine atom provides a site for further chemical modification, such as cross-coupling reactions, to introduce additional functionalities.[6]
Safety and Handling
Based on available safety data for the unprotected L-2-(5-bromothienyl)-alanine, the following precautions should be observed.[7] A full safety assessment should be conducted before handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat. In case of dust formation, use a particle respirator.[7]
-
First Aid:
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
Boc-L-2-(5-BromoThienyl)-alanine is a highly valuable and versatile building block for the synthesis of novel peptides and peptidomimetics. Its unique structural features provide a powerful tool for modulating the biological and pharmacological properties of these molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development efforts.
References
-
Capot Chemical. (2018, February 9). MSDS of L-2-(5-bromothienyl)-alanine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Pattarawarapan, M., et al. (1991). Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: Its Use in Peptide Synthesis for Placing a Bromoacetyl Cross-Linking Function at Any Desired Sequence Position. Bioconjugate Chemistry, 2(6), 458-63. Retrieved from [Link]
Sources
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- 6. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
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